molecular formula C13H14KNO4 B13782199 Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt CAS No. 67584-31-0

Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt

Cat. No.: B13782199
CAS No.: 67584-31-0
M. Wt: 287.35 g/mol
InChI Key: KBWPWSNLLTZFMR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt (CAS: 34582-65-5) is a potassium salt derivative of benzeneacetic acid (C₈H₈O₂, MW 136.15) . Its molecular formula is C₁₃H₁₄KNO₄, with a stereospecific (R)-configuration at the alpha carbon . The structure features a benzene ring linked to an acetic acid moiety, substituted at the alpha position by a (3-methoxy-1-methyl-3-oxo-1-propenyl)amino group. This functional group introduces a conjugated enone system, which may enhance stability and reactivity compared to simpler benzeneacetic acid derivatives.

Key Applications and Mechanisms Benzeneacetic acid derivatives are noted for anti-inflammatory properties, as seen in studies where benzeneacetic acid inhibited lipopolysaccharide-induced inflammation . The potassium salt form improves solubility, making it advantageous for pharmaceutical formulations. Evidence also links benzeneacetic acid to phenylalanine metabolism, with ALDH3, feaB, and paaI enzymes modulating its levels in the KEGG database . However, the specific role of this compound in silica-induced epithelial-mesenchymal transition (EMT) or other pathways remains underexplored.

Properties

CAS No.

67584-31-0

Molecular Formula

C13H14KNO4

Molecular Weight

287.35 g/mol

IUPAC Name

potassium;2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate

InChI

InChI=1S/C13H15NO4.K/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1

InChI Key

KBWPWSNLLTZFMR-UHFFFAOYSA-M

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation Procedure

The preparation is described in patent EP1809638B1 and EP2213676A1, which outline a multi-step synthetic process as follows:

Step Reagents and Conditions Description
1 Methylene chloride (180 ml), compound (43.5 g), cooled to -20°C Dissolution and cooling of the monopotassium salt in methylene chloride
2 Dimethylformamide (160 ml), methanesulfonic acid (0.4 ml), N-methylmorpholine (0.44 ml), cooled to -50 to -60°C Activation of the acid functionality via mixed anhydride formation using ethyl chloroformate (14 ml)
3 Ethyl chloroformate addition, stirring for 1.5 hours Formation of reactive intermediate for subsequent coupling
4 Addition of p-Methoxybenzyl 7-phenylacetamido-3-(Z/E-propen-1-yl)-3-cephem-4-carboxylate (125 g), stirring at -12°C to -25°C Coupling reaction to form the key intermediate
5 1,3-Propanediol (125 ml) and phenol in methylene chloride (500 g in 125 ml), stirring at -25°C to -15°C Quenching and stabilization of the reaction mixture
6 Aqueous work-up with water and 2N HCl extraction, pH adjustment to 2.0 with 25% sodium hydroxide at 0-5°C Isolation and purification of the product
7 Addition of N,O-bis(trimethylsilyl)acetamide (39 ml), stirring for 30 minutes Silylation to protect functional groups for further processing
8 Addition of [7-trimethylsilylamino-3-(Z/E-propen-1-yl)-3-cephem-4-carboxylic acid] trimethylsilyl ester Completion of the coupling reaction
9 Stirring for 3 hours, acidification with 2N hydrochloric acid (120 ml), layer separation Final deprotection and purification
10 Treatment with dimethylformamide, acetone, carbon, filtration, and drying Final purification and isolation of the desired compound

Critical Parameters and Conditions

  • Temperature control: Critical throughout the process, especially during the addition of ethyl chloroformate (-50°C to -60°C) and coupling steps (-12°C to -25°C).
  • Atmosphere: Nitrogen atmosphere used to prevent oxidation and moisture interference.
  • pH adjustment: Careful pH control during aqueous work-up ensures product stability and purity.
  • Reagent purity: Use of high-purity reagents such as phosphorous pentachloride, pyridine, and silylation agents is essential for high yield and selectivity.

Chemical Reaction Scheme (Simplified)

  • Activation of the carboxylic acid group to a mixed anhydride using ethyl chloroformate.
  • Nucleophilic substitution by the amino group of the cephalosporin intermediate.
  • Protection of sensitive groups by silylation.
  • Final deprotection and purification steps.

Research Discoveries and Optimization

  • The process described in EP1809638B1 and EP2213676A1 represents a novel and efficient route to prepare the monopotassium salt intermediate with high purity and yield.
  • Use of N,O-bis(trimethylsilyl)acetamide for silylation improves stability and handling of intermediates.
  • Temperature and reagent addition rates have been optimized to minimize side reactions and isomer formation (e.g., limiting E-isomer content to ~8.8%).
  • Work-up procedures involving multiple extractions and pH adjustments ensure removal of impurities and by-products.

Data Table: Summary of Key Preparation Parameters

Parameter Value/Condition Notes
Solvent Methylene chloride, dimethylformamide Used in different steps
Temperature range -60°C to 30°C Critical for reaction control
pH during work-up Adjusted to 2.0 Ensures product precipitation
Reagents Ethyl chloroformate, methanesulfonic acid, pyridine, phosphorous pentachloride, N,O-bis(trimethylsilyl)acetamide Key reagents for activation and protection
Reaction time 1.5 to 3 hours For coupling and silylation steps
Yield Approx. 41.25 g isolated intermediate From 43.5 g starting material
Isomer content ~8.8% E-isomer Controlled via reaction conditions

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have distinct chemical and physical properties that make them useful in different applications.

Scientific Research Applications

Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, including inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Ethoxy-Substituted Analog

  • Compound: Benzeneacetic acid, alpha-[(3-ethoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt (CAS: 961-69-3) .
  • Key Difference : Replacement of the methoxy group (-OCH₃) with ethoxy (-OC₂H₅) alters lipophilicity and metabolic stability.

Sodium Salt Analog

  • Compound: Benzeneacetic acid, 4-hydroxy-alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monosodium salt .
  • Key Difference : Sodium (Na⁺) vs. potassium (K⁺) counterion.
  • Impact : Potassium salts generally exhibit higher aqueous solubility than sodium salts due to differences in ionic radius and hydration energy. This affects bioavailability and formulation suitability .

Pharmacological Analogs

Diclofenac Potassium

  • Compound: Potassium [o-(2,6-dichloroanilino)phenyl]acetate (CAS: 15307-81-0) .
  • Key Features: Arylacetic acid structure with dichlorophenyl substitution. Nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes.
  • Comparison: Unlike the target compound, diclofenac lacks the propenylamino group but shares the potassium salt moiety. This highlights how substitutions on the benzene ring and side chain dictate target specificity and potency.

S-Diclofenac

  • Compound: 2-[(2,6-Dichlorophenyl)amino]benzene acetic acid 4-(3H-1,2-dithiol-3-thione-5-yl)phenyl ester .
  • Key Feature : Incorporates a dithiolthione group for enhanced redox activity.

Functional Group Variations

Compound Name CAS Number Substituents/Modifications Key Properties/Applications
Target Compound 34582-65-5 (3-Methoxy-1-methyl-3-oxo-propenyl)amino, K⁺ High solubility, anti-inflammatory
Ethoxy Analog 961-69-3 (3-Ethoxy-1-methyl-3-oxo-propenyl)amino, K⁺ Increased metabolic stability
3-Hydroxy-Benzeneacetic Acid Methyl Ester - 3-hydroxy-, methyl ester Plant growth enhancement (4.03x root length)
2-(4-Isoindolyl)propionic Acid - Isoindolyl group Potential enzyme inhibition

Biological Activity

Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt (CAS Number: 67584-31-0) is an aromatic carboxylic acid derivative that exhibits significant biological activity. This compound is characterized by its unique structural features, including a methoxy group and a propenyl amino group, which contribute to its pharmacological properties. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁KNO₄
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 67584-31-0

1. Anti-inflammatory Properties

Benzeneacetic acid derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. The presence of the methoxy and propenyl groups enhances their interaction with biological targets involved in inflammatory pathways.

2. Analgesic Effects

Studies have shown that benzeneacetic acid derivatives exhibit analgesic properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in pain and inflammation signaling.

3. Metabolic Pathway Involvement

The compound plays a significant role in metabolic pathways related to ammonia detoxification. It can form phenylacetyl-CoA, which subsequently reacts with glutamine to produce phenylacetylglutamine. This reaction is particularly beneficial for patients suffering from hyperammonemia, facilitating the excretion of excess nitrogen.

Case Study: Ammonia Detoxification

A study highlighted the effectiveness of benzeneacetic acid derivatives in treating hyperammonemia by promoting the formation of phenylacetylglutamine. This was particularly noted in patients with liver dysfunction, where traditional detoxification pathways are compromised. The compound's ability to enhance nitrogen excretion demonstrates its potential therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicInhibition of cyclooxygenase enzymes
Ammonia detoxificationFormation of phenylacetyl-CoA and phenylacetylglutamine

Synthesis and Derivative Studies

The synthesis of benzeneacetic acid derivatives typically involves several methods, including condensation reactions and modifications of existing aromatic compounds. The unique propenyl amino group allows for various chemical transformations, enhancing the biological activity spectrum of these compounds.

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsBiological Activity
Phenylacetic AcidContains a phenyl group and a carboxylic acid groupUsed in penicillin production
Benzoic AcidAromatic carboxylic acidCommon food preservative
Salicylic AcidContains hydroxyl and carboxylic functional groupsKnown for anti-inflammatory properties

Q & A

Basic: What are the key structural features and characterization techniques for this compound?

Answer:
The compound’s structure includes a benzene ring, an acetic acid backbone, and a substituted propenylamino group with a methoxy-methyl-oxo moiety. Key characterization methods include:

  • X-ray diffraction (XRD) for crystallinity analysis.
  • High-resolution TEM (HR-TEM) and FESEM for nanoparticle morphology (if synthesized as part of composite materials) .
  • FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .
  • NMR (¹H and ¹³C) for resolving stereochemistry and substituent positions, particularly the alpha-amino and methoxy groups .

Basic: What analytical methods are recommended for quantifying this compound in aqueous solutions?

Answer:

  • High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is optimal for quantifying low concentrations (e.g., <10 µg/mL).
  • UV-Vis spectrophotometry at 280–300 nm can be used for higher concentrations (>1 mg/mL) but requires calibration against pure standards .
  • Mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred for detecting degradation products or metabolites .

Advanced: How can the Taguchi method optimize adsorption parameters for removing this compound from wastewater?

Answer:
The Taguchi orthogonal array (L9 matrix) reduces experimental runs while identifying optimal conditions. Key steps:

Factors and levels : Test adsorbent dosage (0.008–0.03 g), initial concentration (6.8–13.47 g/L), and contact time (5–60 min) at three levels .

Response variable : Removal efficiency (%) calculated as:

%E=C0CeC0×100\%E = \frac{C_0 - C_e}{C_0} \times 100

Optimal conditions :

  • Adsorbent dosage: 0.03 g (93.78% contribution via ANOVA).
  • Initial concentration: 6.8 g/L (minimizes saturation).
  • Contact time: 30 min (equilibrium balance).
    Result: 94.49% removal efficiency .

Advanced: How does this compound interact with p53 pathways to attenuate silica-induced epithelial-mesenchymal transition (EMT)?

Answer:

  • Mechanism : The compound upregulates p53, which suppresses EMT markers (e.g., Snail, Twist) and enhances E-cadherin expression.
  • Experimental design :
    • Use p53-wild-type vs. p53-null bronchial epithelial cells.
    • Expose to silica nanoparticles (50 µg/mL, 48 hrs) with/without compound treatment.
    • Assess via transcriptomics (RNA-seq for EMT-related genes) and metabolomics (phenylalanine metabolism linkage) .
  • Key finding : 31% reduction in vimentin expression at 100 µM dose .

Advanced: How to resolve contradictions in adsorption efficiency data across studies?

Answer:
Contradictions often arise from variations in:

  • Adsorbent surface area : Synthesize CaO₂ nanoparticles with controlled pore size (e.g., 10–20 nm via sol-gel method).
  • pH effects : Conduct experiments at pH 6–8 (prevents ionization of the acetic acid group).
  • Statistical validation : Use ANOVA with >90% confidence intervals and confirm via regression models (R² ≥0.9) .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility : Highly soluble in polar solvents (water, ethanol) due to the monopotassium salt enhancing ionic dissociation.
  • Stability :
    • Degrades above 80°C; store at 4°C in dark (prevents propenyl group oxidation).
    • Avoid prolonged exposure to UV light (risk of α-amino group cleavage) .

Advanced: What reaction mechanisms govern the synthesis of derivatives with modified biological activity?

Answer:

  • Acylation : React the amino group with acyl chlorides (e.g., acetyl chloride) in dry THF at 0°C.
  • Esterification : Use DCC/DMAP coupling with alcohols to modify the acetic acid moiety.
  • Stereochemical control : Chiral HPLC separates enantiomers; (R)-configuration shows higher anti-inflammatory activity .

Advanced: How to design in vitro assays for evaluating anticancer activity?

Answer:

  • Cell lines : Use A549 (lung carcinoma) and MCF-7 (breast cancer) with IC₅₀ determination via MTT assay.
  • Dose range : 10–200 µM for 48 hrs.
  • Controls : Include cisplatin (positive) and DMSO (vehicle).
  • Endpoint analysis : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.